molecular formula C35H38Cl2N8O5 B1673955 Hydroxyitraconazole CAS No. 112559-91-8

Hydroxyitraconazole

Katalognummer B1673955
CAS-Nummer: 112559-91-8
Molekulargewicht: 721.6 g/mol
InChI-Schlüssel: ISJVOEOJQLKSJU-HYQHGBLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .


Synthesis Analysis

Itraconazole undergoes rapid metabolism to form Hydroxyitraconazole . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .


Molecular Structure Analysis

The molecular formula of Hydroxyitraconazole is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .


Chemical Reactions Analysis

Hydroxyitraconazole is formed through the metabolism of Itraconazole . Both Itraconazole and Hydroxyitraconazole are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .

Wissenschaftliche Forschungsanwendungen

Therapeutic Drug Monitoring

  • Field : Clinical Infectious Diseases
  • Application : Hydroxyitraconazole, the active metabolite of itraconazole, is used for the management of fungal diseases. Therapeutic drug monitoring (TDM) of itraconazole is advocated because of its variable pharmacokinetics and clinically relevant concentration-effect relationships among patients .
  • Methods : Patients treated with itraconazole for at least 3 weeks for prophylaxis or an Aspergillus-related syndrome and undergoing TDM were identified from laboratory records. Total itraconazole concentrations were measured using a bioassay .
  • Results : Determination of itraconazole concentration levels using a cutoff concentration of 17.1 mg/L was associated with a sensitivity and specificity of 53.9% and 92.1%, respectively, and a positive and negative predictive value of 85.9% and 69.1%, respectively, for predicting the subsequent development of toxicity .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Field : Clinical Applications of Mass Spectrometry in Drug Analysis
  • Application : Hydroxyitraconazole is quantitated in serum by LC-MS/MS for therapeutic drug monitoring to ensure optimal dosing .
  • Methods : Specimen preparation includes protein precipitation with a methanol and acetonitrile mixture, centrifugation, and filtration. Analyte separation is achieved by reverse-phase chromatography using a dC18 column and a linear gradient of methanol in water. Analytes are detected by multiple reaction monitoring mass spectrometry and quantitated by comparison to a standard curve .
  • Results : This method allows for the simultaneous quantitation of triazole antifungal compounds in serum, including hydroxyitraconazole .

Pharmacokinetics

  • Field : Pharmacokinetics
  • Application : Hydroxyitraconazole, the active metabolite of itraconazole, is used in pharmacokinetic studies to understand the metabolism of itraconazole. It helps in understanding the role of CYP3A4 enzyme in the metabolism of itraconazole .
  • Methods : The concentration of itraconazole and its metabolites, including hydroxyitraconazole, are determined in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This helps in understanding the metabolic pathway of itraconazole .
  • Results : The results of such studies provide valuable insights into the metabolism of itraconazole and the role of CYP3A4 enzyme in this process .

Pharmacokinetics

  • Field : Pharmacokinetics
  • Application : Hydroxyitraconazole, the active metabolite of itraconazole, is used in pharmacokinetic studies to understand the metabolism of itraconazole. It helps in understanding the role of CYP3A4 enzyme in the metabolism of itraconazole .
  • Methods : The concentration of itraconazole and its metabolites, including hydroxyitraconazole, are determined in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This helps in understanding the metabolic pathway of itraconazole .
  • Results : The results of such studies provide valuable insights into the metabolism of itraconazole and the role of CYP3A4 enzyme in this process .

Safety And Hazards

Itraconazole, from which Hydroxyitraconazole is derived, carries a black-box warning for new or worsening congestive heart failure . Most cases of adverse effects improve or resolve upon cessation or dose reduction of Itraconazole .

Eigenschaften

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyitraconazole

CAS RN

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyitraconazole
Reactant of Route 2
Reactant of Route 2
Hydroxyitraconazole
Reactant of Route 3
Reactant of Route 3
Hydroxyitraconazole
Reactant of Route 4
Hydroxyitraconazole
Reactant of Route 5
Reactant of Route 5
Hydroxyitraconazole
Reactant of Route 6
Reactant of Route 6
Hydroxyitraconazole

Citations

For This Compound
1,580
Citations
JW Mouton, A Van Peer, K De Beule… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… We describe the pharmacokinetics of itraconazole and hydroxyitraconazole after single and … Although the terminal half-life of itraconazole and, in particular, that of hydroxyitraconazole …
Number of citations: 80 journals.asm.org
M Miura, N Takahashi, M Nara… - Annals of clinical …, 2010 - journals.sagepub.com
… hydroxyitraconazole. The lower limit of quantification for itraconazole and hydroxyitraconazole … Intra- and interday coefficients of variation for itraconazole and hydroxyitraconazole were …
Number of citations: 14 journals.sagepub.com
V Srivatsan, AK Dasgupta, P Kale, RR Datla… - … of Chromatography A, 2004 - Elsevier
The development and validation of a high-performance liquid chromatography (HPLC) method for the simultaneous determination of itraconazole and its metabolite, hydroxyitraconazole…
Number of citations: 61 www.sciencedirect.com
M Yao, NR Srinivas - Biomedical Chromatography, 2009 - Wiley Online Library
… hydroxyitraconazole, which also contributes to the anti‐fungal activity exhibited by the parent compound. Since both itraconazole and hydroxyitraconazole are … and hydroxyitraconazole. …
LL VON MOLTKE, DJ GREENBLATT… - Pharmacy and …, 1998 - Wiley Online Library
The capacity of hydroxyitraconazole, an in‐vivo metabolite of the antifungal agent itraconazole, to inhibit human cytochrome P4503A isoforms was evaluated in‐vitro using a human …
Number of citations: 30 onlinelibrary.wiley.com
D Law, CB Moore, DW Denning - Antimicrobial agents and …, 1994 - Am Soc Microbiol
… of total itraconazole and hydroxyitraconazole concentrations in serum by … hydroxyitraconazole concentrations as measured by HPLC. Our data show that although hydroxyitraconazole …
Number of citations: 71 journals.asm.org
SK Quinney, RE Galinsky, VA Jiyamapa-Serna… - Drug Metabolism and …, 2008 - ASPET
Itraconazole (ITZ) is a substrate of CYP3A and both ITZ and hydroxyitraconazole (OH-ITZ), a major metabolite formed by CYP3A, are potent inhibitors of CYP3A. The concentration- and …
Number of citations: 36 dmd.aspetjournals.org
LA Decosterd, B Rochat, B Pesse… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… -d 4 and hydroxyitraconazole-d 5 were of critical importance for the development of this assay because posaconazole and the structurally closely related metabolite hydroxyitraconazole …
Number of citations: 147 journals.asm.org
MP Ducharme, RL Slaughter… - Clinical …, 1995 - Wiley Online Library
… ‘33’4 This may relate to the formation of hydroxyitraconazole predominantly through first-… metabolism to hydroxyitraconazole, higher concentrations of hydroxyitraconazole would be …
Number of citations: 89 ascpt.onlinelibrary.wiley.com
Y Suzuki, R Tanaka, N Oyama, K Nonoshita… - Clinical …, 2017 - Elsevier
Objectives Protein-free (unbound) drug concentrations have been reported to be better biomarker of pharmacodynamics compared with total drug concentrations. In this study, we …
Number of citations: 14 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.